

Spectroscopic Characterization of 5-Aminomethyl-1H-pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Aminomethyl-1H-pyridin-2-one**

Cat. No.: **B111613**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **5-Aminomethyl-1H-pyridin-2-one**, a pyridinone derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures.

Chemical Structure and Properties

5-Aminomethyl-1H-pyridin-2-one possesses a pyridinone core with an aminomethyl substituent at the 5-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Table 1: General Properties of **5-Aminomethyl-1H-pyridin-2-one**

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1]
CAS Number	131052-84-1	[1]

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for **5-Aminomethyl-1H-pyridin-2-one**. These predictions are based on the analysis of its chemical structure and comparison with data from similar pyridone and aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

2.1.1. Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the methylene group, the amino group, and the amide proton.

Table 2: Predicted ^1H NMR Chemical Shifts for **5-Aminomethyl-1H-pyridin-2-one**

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3	~6.2 - 6.5	d	1H
H-4	~7.2 - 7.5	dd	1H
H-6	~7.0 - 7.3	d	1H
-CH ₂ -	~3.8 - 4.1	s	2H
-NH ₂	~1.5 - 3.0 (broad)	s (br)	2H
N-H (amide)	~10.0 - 12.0 (broad)	s (br)	1H

Note: Chemical shifts are referenced to a standard solvent signal. The amino and amide proton signals are expected to be broad and may exchange with D₂O.

2.1.2. Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **5-Aminomethyl-1H-pyridin-2-one**

Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	~160 - 165
C-3	~105 - 110
C-4	~140 - 145
C-5	~120 - 125
C-6	~135 - 140
-CH ₂ -	~40 - 45

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for **5-Aminomethyl-1H-pyridin-2-one**

Functional Group	Predicted Wavenumber (cm $^{-1}$)	Intensity
N-H stretch (amide)	3200 - 3400	Medium, broad
N-H stretch (amine)	3300 - 3500	Medium (two bands)
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (amide)	1640 - 1680	Strong
C=C stretch (aromatic)	1550 - 1620	Medium to Strong
N-H bend (amine)	1580 - 1650	Medium
C-N stretch	1200 - 1350	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for **5-Aminomethyl-1H-pyridin-2-one**

Ion	Predicted m/z
[M]+•	124.06
[M+H]•+	125.07
[M+Na]•+	147.05

Predicted major fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the pyridinone ring.

Experimental Protocols

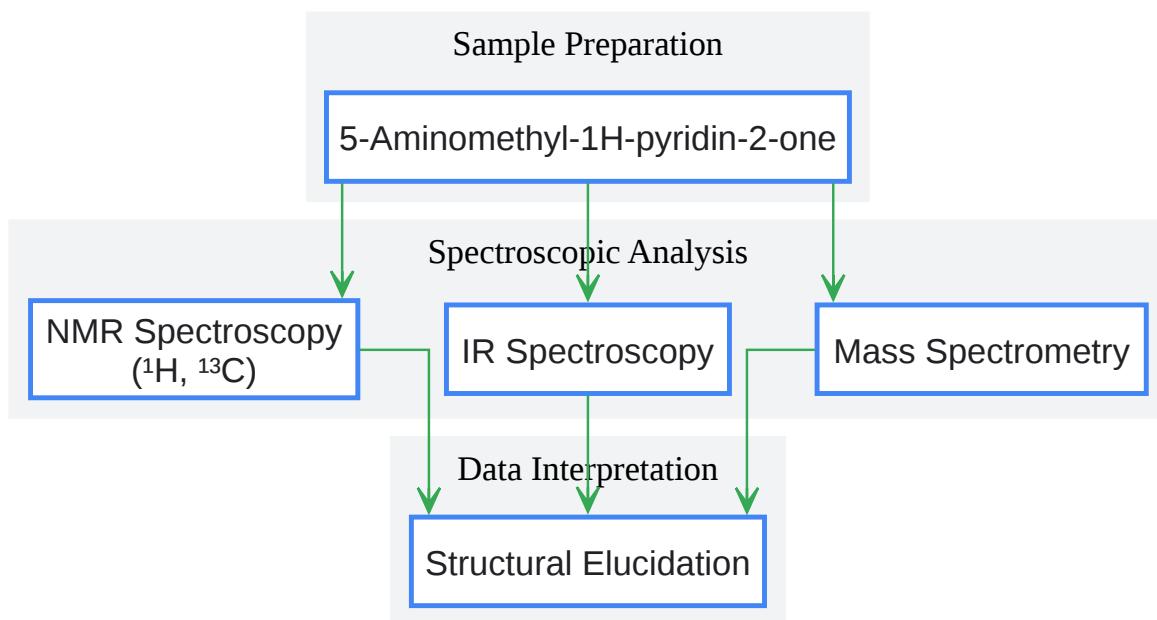
The following are detailed, generalized protocols for the spectroscopic analysis of **5-Aminomethyl-1H-pyridin-2-one**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Aminomethyl-1H-pyridin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

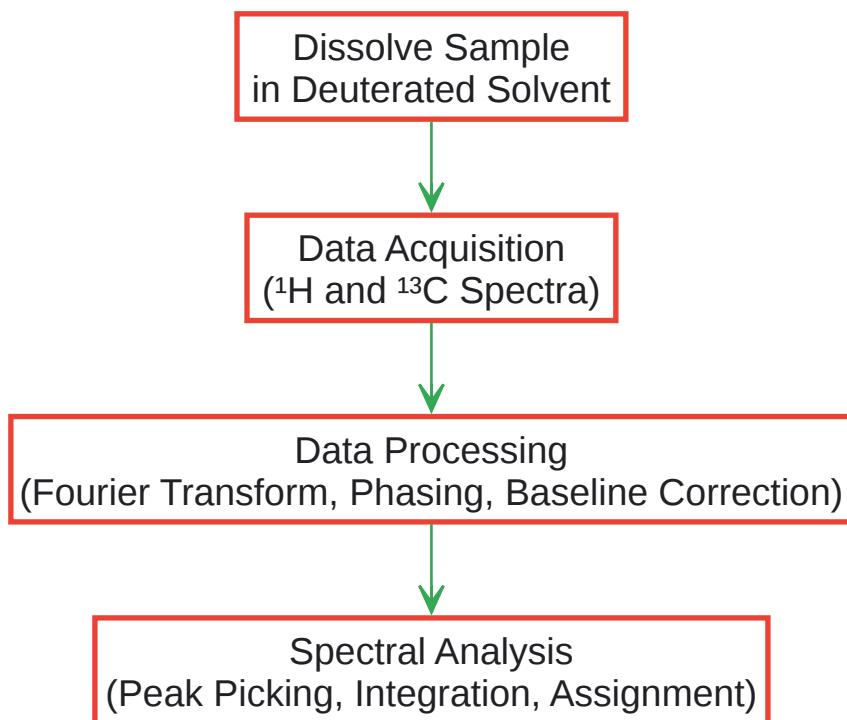
- Process the data with appropriate apodization and Fourier transformation.
- Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.
 - Process and reference the spectrum similarly to the ^1H NMR spectrum.

IR Spectroscopy Protocol

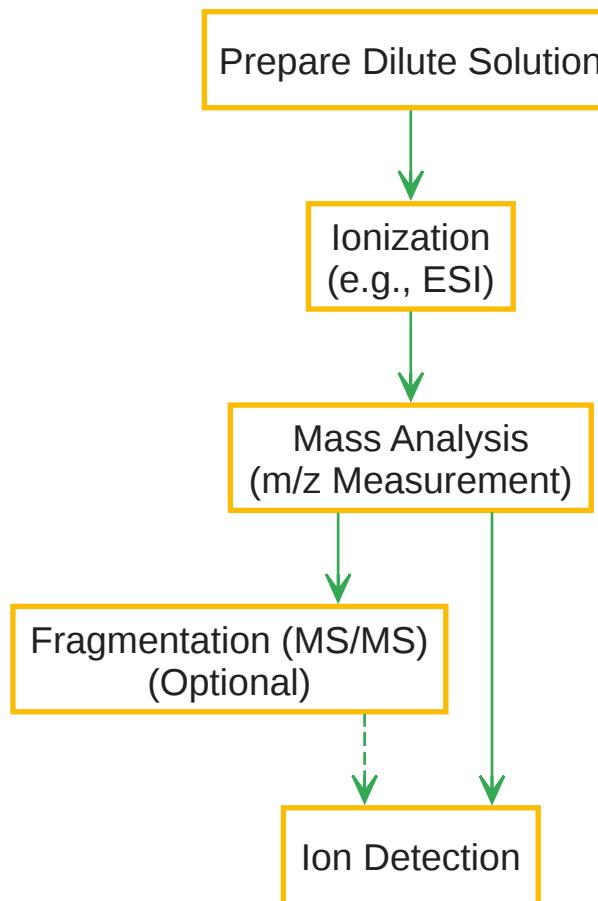

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The spectrum is typically collected over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[M+H]^+$) and other adducts.
 - For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
 - The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).


Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of **5-Aminomethyl-1H-pyridin-2-one**.


[Click to download full resolution via product page](#)

General workflow for spectroscopic characterization.

[Click to download full resolution via product page](#)

Detailed workflow for NMR spectroscopy.

[Click to download full resolution via product page](#)

Detailed workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Aminomethyl)pyridin-2(1H)-one | C₆H₈N₂O | CID 14846981 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Aminomethyl-1H-pyridin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b111613#spectroscopic-characterization-of-5-aminomethyl-1h-pyridin-2-one-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com